N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide typically involves the use of N-acetyl glucosamine as a starting material. The process includes the following steps :
Dissolution: N-acetyl glucosamine is dissolved in water.
Addition of Ammonium Bicarbonate: Ammonium bicarbonate is added until the solution is saturated.
Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can optimize the production process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.
Scientific Research Applications
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- N-[(2S,3R,4R,6R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-6-(2-hydroxyethoxy)oxan-3-yl]acetamide
Uniqueness
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H13NO5 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6R)-2,4-dihydroxy-6-methyl-5-oxooxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5,7-8,12-13H,1-2H3,(H,9,10)/t3-,5-,7-,8+/m1/s1 |
InChI Key |
CBRMPSOALLZPKI-DCICQADPSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)O)NC(=O)C)O |
Canonical SMILES |
CC1C(=O)C(C(C(O1)O)NC(=O)C)O |
Origin of Product |
United States |
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